molecular formula C10H13ClFN B2924106 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2361635-66-5

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2924106
CAS No.: 2361635-66-5
M. Wt: 201.67
InChI Key: OJARMXBZJRILIA-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C10H12FN·HCl. It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the 8th position and an amine group is present at the 1st position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 8th position of tetrahydronaphthalene.

    Amination: Introduction of an amine group at the 1st position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving fluorinated amines and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. This positional isomerism can result in different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5,9H,2,4,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARMXBZJRILIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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